

# Application Notes and Protocols for High-Throughput Screening of HSD17B13 Degradation Molecules

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## Compound of Interest

Compound Name: *HSD17B13 degrader 2*

Cat. No.: *B15541879*

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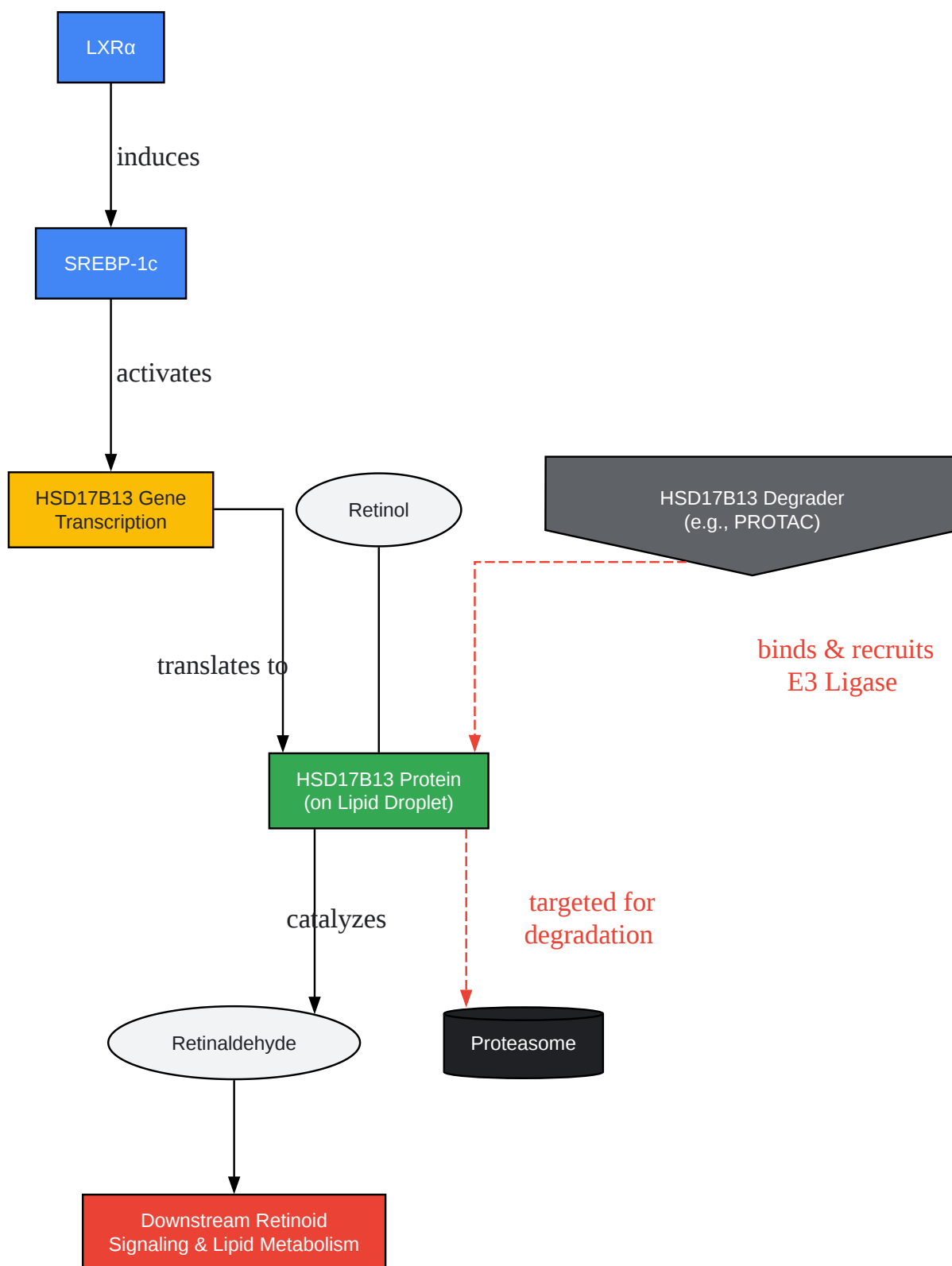
For Researchers, Scientists, and Drug Development Professionals

## Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of disease progression, providing a strong rationale for the development of molecules that can reduce HSD17B13 protein levels.[3] Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic modality to eliminate HSD17B13.[4][5] These application notes provide a comprehensive framework for a high-throughput screening (HTS) campaign designed to identify and characterize HSD17B13 degrader molecules.

## HSD17B13 Signaling Pathway

HSD17B13 is involved in hepatic lipid and retinol metabolism. Its expression is regulated by the Liver X Receptor  $\alpha$  (LXR $\alpha$ ) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), key transcription factors in lipogenesis. By catalyzing the conversion of retinol to retinaldehyde, HSD17B13 influences retinoid signaling pathways. The development of degrader molecules aims to disrupt these downstream pathways by eliminating the HSD17B13 protein.

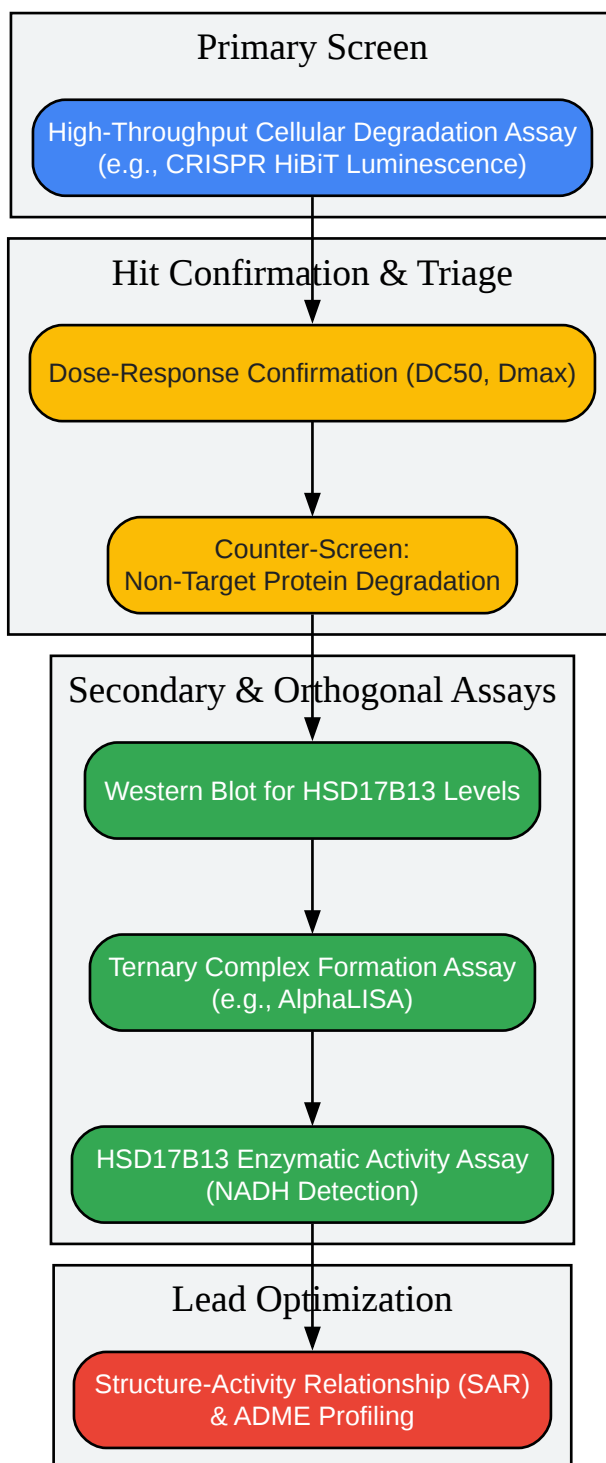


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HSD17B13 signaling and point of intervention by a degrader molecule.

## High-Throughput Screening (HTS) Cascade

A tiered HTS approach is recommended to efficiently identify and validate HSD17B13 degrader molecules from large compound libraries. The workflow is designed to maximize throughput in the primary screen and increase biological relevance in subsequent assays.



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A typical high-throughput screening cascade for HSD17B13 degraders.

## Data Presentation

### Table 1: HTS Campaign Metrics (Hypothetical Data)

Parameter	Value
Compound Library Size	500,000
Primary Screening Concentration	10 $\mu$ M
Primary Hit Rate	0.5%
Confirmed Hits (Dose-Response)	150
Hit Confirmation Rate	6%
Z'-factor (Primary Assay)	> 0.6

### Table 2: Characterization of Lead Degradation Molecules (Hypothetical Data)

Compound ID	DC50 (nM)	Dmax (%)	HSD17B13 Enzymatic Inhibition IC50 ( $\mu$ M)	Ternary Complex EC50 (nM)
HSD17B13-DEG-001	50	95	1.2	80
HSD17B13-DEG-002	120	88	2.5	150
HSD17B13-DEG-003	85	92	0.8	110
Negative Control	> 10,000	< 10	> 50	> 10,000

## Experimental Protocols

## Protocol 1: Primary High-Throughput Cellular Degradation Assay (CRISPR HiBiT)

This assay quantifies the reduction of endogenously tagged HSD17B13 in a high-throughput format.

### 1. Cell Line Generation:

- Utilize CRISPR/Cas9 to insert an 11-amino-acid HiBiT tag into the endogenous HSD17B13 locus in a relevant human liver cell line (e.g., HepG2 or Huh7).
- Select and validate a clonal cell line expressing HiBiT-tagged HSD17B13 at physiological levels.

### 2. Assay Procedure:

- Plate the HiBiT-HSD17B13 cells in 384-well or 1536-well white assay plates and incubate overnight.
- Using an acoustic liquid handler, dispense test compounds and controls (e.g., DMSO for vehicle, a known inhibitor as a negative control for degradation) to a final concentration of 10  $\mu$ M.
- Incubate cells with compounds for a predetermined time (e.g., 6, 12, or 24 hours) to induce protein degradation.
- Add a lytic reagent containing the LgBiT protein and a luciferase substrate (e.g., Nano-Glo® Live Cell Assay System).
- Incubate at room temperature for 10-15 minutes to allow for cell lysis and HiBiT/LgBiT complementation.
- Measure luminescence using a plate reader. A decrease in luminescence indicates HSD17B13 degradation.

### 3. Data Analysis:

- Normalize the luminescence signal to the vehicle control (DMSO).
- Calculate the percentage of HSD17B13 degradation for each compound.
- Compounds exhibiting degradation above a defined threshold (e.g., >50%) are considered primary hits.

## Protocol 2: Secondary Assay - Western Blot for HSD17B13 Degradation

This protocol provides orthogonal confirmation of HSD17B13 degradation for confirmed hits.

### 1. Cell Treatment and Lysis:

- Plate HepG2 or Huh7 cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with a dose-response of the hit compound (e.g., 0.01 to 10  $\mu$ M) for 24 hours.
- Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a BCA assay.

### 2. SDS-PAGE and Immunoblotting:

- Denature 20-30  $\mu$ g of protein from each sample by boiling in Laemmli buffer.
- Separate proteins on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
- Incubate the membrane overnight at 4°C with a primary antibody against HSD17B13.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or  $\beta$ -actin).

### 3. Data Analysis:

- Quantify the band intensity for HSD17B13 and the loading control using densitometry software.
- Normalize the HSD17B13 signal to the loading control.
- Calculate the percentage of remaining HSD17B13 relative to the vehicle control to determine DC50 and Dmax values.

## Protocol 3: Ternary Complex Formation Assay (AlphaLISA)

This proximity-based assay confirms the compound's mechanism of action by detecting the formation of the HSD17B13-Degrader-E3 ligase ternary complex.

### 1. Reagents:

- Recombinant, tagged HSD17B13 protein (e.g., GST-tagged).
- Recombinant, tagged E3 ligase complex (e.g., VHL or Cereblon complex, FLAG-tagged).
- AlphaLISA acceptor beads conjugated with an antibody against one tag (e.g., anti-GST).
- AlphaLISA donor beads conjugated to a binder for the other tag (e.g., streptavidin-coated for a biotinylated anti-FLAG antibody).
- Test compounds serially diluted in assay buffer.

### 2. Assay Procedure:

- In a 384-well ProxiPlate, add the HSD17B13 protein, the E3 ligase complex, and the test compound.
- Incubate at room temperature for 1-2 hours to allow for ternary complex formation.

- Add the AlphaLISA acceptor beads and incubate.
- Add the AlphaLISA donor beads in the dark and incubate.
- Read the plate on an AlphaLISA-compatible plate reader.

### 3. Data Analysis:

- An increase in the AlphaLISA signal indicates the formation of the ternary complex.
- Plot the signal against the compound concentration to determine the EC50 for ternary complex formation.

## Conclusion

The methodologies outlined in these application notes provide a robust framework for the high-throughput screening and characterization of novel HSD17B13 degrader molecules. By employing a tiered screening cascade that begins with a high-throughput cellular degradation assay and progresses to more detailed mechanistic and orthogonal validation assays, researchers can efficiently identify and advance potent and selective HSD17B13 degraders for the potential treatment of chronic liver diseases.

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